molecular formula C19H24N4O2S B2599018 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 1105217-97-7

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2599018
CAS No.: 1105217-97-7
M. Wt: 372.49
InChI Key: SFSZTJCWPVAGOT-UHFFFAOYSA-N
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Description

N-(2-(2-(Benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a synthetic organic compound with the molecular formula C19H24N4O2S and a molecular weight of 372.5 g/mol . This chemical features a complex structure based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, a scaffold of significant interest in medicinal chemistry . The structure incorporates a pivalamide (2,2-dimethylpropanamide) group and a benzyl-substituted acetamide moiety, which can be critical for imparting metabolic stability and influencing biomolecular recognition. Compounds containing the pyrazole heterocycle are frequently investigated for their diverse biological activities and their ability to interact with enzymatic targets . As a specialized building block, this reagent offers researchers a valuable tool for chemical biology and drug discovery programs. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the screening for novel pharmacological properties. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-19(2,3)18(25)21-17-14-11-26-12-15(14)22-23(17)10-16(24)20-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSZTJCWPVAGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including the thieno[3,4-c]pyrazole moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C23H25N5O4S2
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 1105217-74-0

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, particularly in the context of pancreatic β-cell protection against endoplasmic reticulum (ER) stress. Studies have shown that derivatives similar to this compound can enhance cell viability under stress conditions by modulating apoptotic pathways.

1. Pancreatic β-cell Protection

Research indicates that this compound analogs exhibit significant protective effects on pancreatic β-cells from ER stress-induced apoptosis. One notable study demonstrated that a related compound achieved maximal protective activity at an effective concentration (EC50) of 0.1±0.01μM0.1\pm 0.01\,\mu M against ER stressors like tunicamycin (Tm) .

2. Antidiabetic Potential

The structural characteristics of this compound suggest it may function as an antidiabetic agent by protecting insulin-producing cells from stress-induced damage. The presence of the benzylamino group is critical for its activity, enhancing its interaction with cellular targets involved in diabetes pathology.

3. Anti-inflammatory Effects

Compounds in the same class have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. This could further contribute to their protective role in metabolic disorders like diabetes.

Case Studies and Research Findings

StudyFindings
Study on β-cell protection Identified a scaffold with improved potency and solubility; maximal β-cell protective activity at EC50 0.1μM0.1\mu M .
Structure-activity relationship (SAR) Modifications to the benzamide structure significantly influenced biological activity; specific substitutions enhanced solubility and efficacy against ER stress .
Comparison with other compounds Similar compounds showed varying degrees of biological activity; thienopyrazole derivatives demonstrated notable anti-inflammatory effects alongside their antidiabetic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below to piperazinyl quinolones with thiophene-based substituents from Foroumadi et al. (2005, 2006), which share functional groups influencing antibacterial activity .

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Antibacterial Activity (MIC, µg/mL) Reference
Target Compound Thieno[3,4-c]pyrazole Benzylamino-oxoethyl, pivalamide Not reported
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone 5-Bromo-thiophene, oxoethyl-piperazine S. aureus: 0.25–4.0
E. coli: 2.0–16.0
Foroumadi et al. (2005)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinyl quinolones Quinolone 5-Methylthio-thiophene, oxoethyl-piperazine S. aureus: 0.125–2.0
E. coli: 1.0–8.0
Foroumadi et al. (2006)
Key Observations:

Core Structure Differences: The target compound’s thienopyrazole core offers a rigid, planar structure distinct from the quinolone cores in comparators. This may alter DNA gyrase binding (a quinolone target) or favor alternative targets like kinases. Thiophene substituents in Foroumadi’s compounds enhance π-π stacking with bacterial enzymes, while the target’s fused thienopyrazole may improve steric selectivity .

Substituent Effects: Benzylamino-oxoethyl: Comparable to Foroumadi’s oxoethyl-piperazine groups, this moiety may facilitate hydrogen bonding but lacks the piperazine’s solubility-enhancing cationic nitrogen.

Antibacterial Activity: Foroumadi’s quinolones show potent activity against Gram-positive (S. aureus MIC ≤0.125 µg/mL) and moderate Gram-negative activity, attributed to their piperazinyl groups enhancing water solubility and target affinity . The target compound’s activity remains uncharacterized, but its higher lipophilicity could limit bioavailability in hydrophilic bacterial environments.

Q & A

Q. Advanced

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps; optimize ligand-to-metal ratios.

  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction times.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

    ConditionYield RangeReference
    Conventional heating45–55%
    Microwave-assisted65–75%

How to resolve contradictions in reported biological activity data?

Advanced
Contradictions may arise from assay variability or metabolite interference. Mitigation strategies:

  • Assay Standardization : Use cell lines with consistent passage numbers (e.g., HepG2 < passage 20).
  • Metabolite Profiling : Perform LC-MS to identify degradation products or active metabolites.
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzyme inhibition assays .

What structural modifications enhance pharmacological activity in SAR studies?

Advanced
Focus on substituent effects:

  • Benzylamino Group : Replace with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.

  • Pivalamide Moiety : Substitute with smaller acyl groups (e.g., acetyl) to assess steric effects.

  • Thieno-Pyrazole Core : Introduce halogens (e.g., Cl, Br) to modulate lipophilicity (clogP).

    ModificationIC50_{50} (nM)Selectivity IndexReference
    Parent Compound120 ± 158.5
    -CF3_3 Substituent45 ± 712.3

How to design stability studies for this compound under physiological conditions?

Q. Advanced

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
  • Plasma Stability : Use human plasma (37°C, 1h) with EDTA to inhibit esterases; quantify intact compound via LC-MS/MS .

What computational methods predict binding modes with target proteins?

Q. Advanced

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model interactions.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding pocket flexibility.
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{binding} for lead optimization .

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